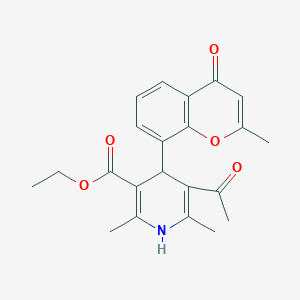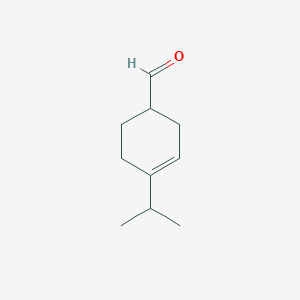
Ethyl 5-acetyl-2,6-dimethyl-4-(2-methyl-4-oxo-4H-chromen-8-yl)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BR-4628 is a non-steroidal mineralocorticoid receptor antagonist developed by Bayer AG. This compound has been studied for its potential therapeutic applications in treating cardiovascular and renal diseases. It is known for its ability to selectively block the mineralocorticoid receptor, which plays a crucial role in regulating fluid and electrolyte balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BR-4628 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of BR-4628 follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: BR-4628 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving BR-4628 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving BR-4628 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
In chemistry, it is used as a tool to study the mineralocorticoid receptor and its role in regulating fluid and electrolyte balance . In biology, BR-4628 is used to investigate the molecular mechanisms underlying cardiovascular and renal diseases . In medicine, it has shown promise as a therapeutic agent for treating conditions such as hypertension and chronic kidney disease .
Mechanism of Action
BR-4628 exerts its effects by selectively blocking the mineralocorticoid receptor, which is a nuclear hormone receptor involved in regulating fluid and electrolyte balance. By inhibiting the receptor, BR-4628 prevents the activation of downstream signaling pathways that lead to inflammation, fibrosis, and other pathological processes . The molecular targets of BR-4628 include the mineralocorticoid receptor and associated co-regulators that modulate its activity .
Comparison with Similar Compounds
BR-4628 is unique among mineralocorticoid receptor antagonists due to its non-steroidal structure and selective binding properties. Similar compounds include spironolactone and eplerenone, which are steroidal mineralocorticoid receptor antagonists . Unlike these compounds, BR-4628 has a lower risk of causing hyperkalemia and other hormonal side effects . Other non-steroidal mineralocorticoid receptor antagonists, such as finerenone and esaxerenone, share similar properties with BR-4628 but differ in their chemical structures and pharmacokinetic profiles .
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2,6-dimethyl-4-(2-methyl-4-oxochromen-8-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-6-27-22(26)19-13(4)23-12(3)18(14(5)24)20(19)16-9-7-8-15-17(25)10-11(2)28-21(15)16/h7-10,20,23H,6H2,1-5H3 |
InChI Key |
DXCPBIXBBLLGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC3=C2OC(=CC3=O)C)C(=O)C)C)C |
Synonyms |
BR-4628 ethyl 5-acetyl-2,6-dimethyl-4-(2-methyl-4-oxo-4H-chromen-8-yl)-1,4-dihydropyridine-3-carboxylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)


![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)


![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)







